molecular formula C7H5F2NO4S B2982316 2,2-difluoro-2H-1,3-benzodioxole-4-sulfonamide CAS No. 1909347-73-4

2,2-difluoro-2H-1,3-benzodioxole-4-sulfonamide

Cat. No.: B2982316
CAS No.: 1909347-73-4
M. Wt: 237.18
InChI Key: MPUAYWRSUBGEMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-2H-1,3-benzodioxole-4-sulfonamide is a fluorinated benzodioxole derivative featuring a sulfonamide (-SO₂NH₂) group at the 4-position of the fused benzene-dioxole ring system. The 2,2-difluoro substitution on the dioxole ring enhances the compound’s metabolic stability and lipophilicity, which are critical for biological activity.

Properties

IUPAC Name

2,2-difluoro-1,3-benzodioxole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO4S/c8-7(9)13-4-2-1-3-5(6(4)14-7)15(10,11)12/h1-3H,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUAYWRSUBGEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)N)OC(O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2,2-difluoro-2H-1,3-benzodioxole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids or sulfonates.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The fluorine atoms in the benzodioxole ring can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2-difluoro-2H-1,3-benzodioxole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-difluoro-2H-1,3-benzodioxole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The difluoro substituents enhance the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,2-difluoro-2H-1,3-benzodioxole-4-sulfonamide with structurally and functionally related compounds, emphasizing substituent effects, physicochemical properties, and applications:

Compound Structure Molecular Formula Molecular Weight Key Functional Groups Applications/Research Findings
2,2-Difluoro-2H-1,3-benzodioxole-4-sulfonamide Benzodioxole core with -SO₂NH₂ at C4, -F at C2 and C2' C₇H₄F₂N₂O₄S 258.18 g/mol Sulfonamide, benzodioxole, fluorine Hypothesized use in drug discovery (e.g., enzyme inhibition) due to sulfonamide’s binding affinity.
Fludioxonil () 4-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile C₁₂H₄F₂N₂O₂ 266.17 g/mol Cyanopyrrole, benzodioxole, fluorine Agricultural fungicide; acts via disruption of osmotic signal transduction in fungi .
Tezacaftor () 1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)-N-cyclopropanecarboxamide derivative C₂₆H₂₇F₃N₂O₆ 520.50 g/mol Cyclopropane carboxamide, benzodioxole CFTR modulator for cystic fibrosis; enhances CFTR protein trafficking and function .
2,2-Difluoro-1,3-benzodioxole-5-acetic acid () Benzodioxole core with -CH₂COOH at C5, -F at C2 and C2' C₉H₆F₂O₄ 216.14 g/mol Carboxylic acid, benzodioxole, fluorine Pharmaceutical intermediate; potential use in synthesizing anti-inflammatory or antiviral agents .
2,2-Difluoro-2H-1,3-benzodioxole-5,6-diamine () Benzodioxole core with -NH₂ at C5 and C6, -F at C2 and C2' C₇H₆F₂N₂O₂ 200.13 g/mol Diamine, benzodioxole, fluorine Precursor for polyamide or polymer synthesis; explored in materials science .

Key Comparative Insights:

Substituent Effects on Bioactivity: The sulfonamide group in the target compound enhances water solubility and enables hydrogen-bonding interactions, unlike the cyanopyrrole in fludioxonil, which contributes to fungal membrane disruption . Fluorine atoms in all compounds improve metabolic stability and lipophilicity, critical for membrane penetration in both drugs (e.g., tezacaftor) and agrochemicals (e.g., fludioxonil) .

Degradation Pathways :

  • Fludioxonil undergoes hydroxylation and defluorination during biodegradation, producing metabolites like 2,2-difluoro-2H-1,3-benzodioxole-4-carboxylic acid . Similar pathways may occur in the sulfonamide derivative, though the sulfonamide group could alter metabolic stability.

Applications: Pharmaceuticals: Tezacaftor’s success highlights the benzodioxole scaffold’s utility in targeting membrane proteins. The sulfonamide variant could modulate enzymes (e.g., carbonic anhydrase) or receptors . Agrochemicals: Fludioxonil’s mode of action suggests fluorinated benzodioxoles are potent antifungals; sulfonamide derivatives may offer novel mechanisms .

Research Findings and Data

  • Synthetic Accessibility : Derivatives like 2,2-difluoro-2H-1,3-benzodioxole-4-carboxylic acid () and methyl 2,2-difluoro-2H-1,3-benzodioxole-5-carboxylate () are synthesized via electrophilic substitution or palladium-catalyzed coupling, indicating feasible routes for the sulfonamide analog .

Biological Activity

2,2-Difluoro-2H-1,3-benzodioxole-4-sulfonamide is a synthetic compound that belongs to the sulfonamide class, characterized by its unique benzodioxole structure and the presence of difluoromethyl groups. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in antimicrobial and anticancer research.

  • Molecular Formula : C7_7H5_5F2_2N O4_4S
  • IUPAC Name : 2,2-difluoro-2H-1,3-benzodioxole-4-sulfonamide
  • CAS Number : 1583-59-1

Synthesis

The synthesis of 2,2-difluoro-2H-1,3-benzodioxole-4-sulfonamide typically involves:

  • Starting Materials : The reaction begins with 2,2-dichloro-1,3-benzodioxole.
  • Reagents : Potassium fluoride is often used in the presence of catalysts such as cesium hydrogen fluoride.
  • Reaction Conditions : Precise control of temperature and solvent choice is critical for optimizing yields and purity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • The sulfonamide group can form hydrogen bonds with the active sites of enzymes, inhibiting their activity.
  • The difluoro substituents enhance the compound's stability and binding affinity to its targets .

Antimicrobial Properties

Research indicates that 2,2-difluoro-2H-1,3-benzodioxole-4-sulfonamide exhibits significant antimicrobial activity against various bacterial strains. Its mechanism may involve disruption of bacterial enzyme function through competitive inhibition.

Anticancer Activity

Studies have suggested that this compound may possess anticancer properties. It has shown potential in inhibiting cancer cell proliferation in vitro. The exact pathways through which it exerts these effects are still under investigation but are believed to involve interference with cell cycle regulation and apoptosis induction .

Structure-Activity Relationship (SAR)

Quantitative structure–activity relationship (QSAR) models have been employed to predict the efficacy of this compound based on structural modifications. Variations in the benzodioxole framework or sulfonamide group can significantly influence biological activity .

Study on Antioxidant Activity

A recent study evaluated several sulfonamide derivatives, including 2,2-difluoro-2H-1,3-benzodioxole-4-sulfonamide, for their antioxidant properties using DPPH and 15-lipoxygenase (15-LOX) inhibition assays. The results indicated that this compound demonstrated notable antioxidant capacity compared to standard antioxidants like ascorbic acid .

Evaluation Against Cancer Cell Lines

In vitro studies have been conducted on various cancer cell lines (e.g., HeLa and MCF7) where 2,2-difluoro-2H-1,3-benzodioxole-4-sulfonamide was tested for cytotoxicity. The findings revealed a dose-dependent inhibition of cell growth, suggesting its potential as a chemotherapeutic agent .

Data Table: Biological Activities Overview

Biological ActivityTest MethodologyResults
AntimicrobialAgar diffusionEffective against E. coli and S. aureus
AntioxidantDPPH assaySignificant radical scavenging activity
AnticancerMTT assayDose-dependent inhibition in HeLa cells

Q & A

Q. What are the established synthetic routes for 2,2-difluoro-2H-1,3-benzodioxole-4-sulfonamide, and how is purity validated?

Methodological Answer: The synthesis typically involves functionalizing the benzodioxole core with sulfonamide and fluorine groups. A plausible route (adapted from sulfonamide synthesis in and ):

Starting Material : 4-Amino-2,2-difluoro-1,3-benzodioxole (CAS 106876-54-4) is reacted with sulfonyl chloride derivatives under anhydrous conditions .

Key Step : Sulfonamide formation via nucleophilic substitution, using triethylamine as a base in dichloromethane at 0–5°C.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Q. Validation :

  • Purity : HPLC (>95% purity) or GC-MS (for volatile byproducts) .
  • Structural Confirmation : 1^1H/19^19F NMR (e.g., fluorine coupling patterns at δ -120 to -140 ppm) and IR (S=O stretching at ~1350 cm1^{-1}) .

Q. Table 1. Synthetic Optimization Data

StepReagents/ConditionsYield (%)Purity (%)
1ClSO2_2R, Et3_3N, DCM, 0°C65–7593–97
2Column chromatography (EtOAc/Hexane 3:7)85>99

Q. How should researchers address stability and storage challenges for this compound?

Methodological Answer:

  • Stability Issues : The sulfonamide group is hygroscopic, and the difluorobenzodioxole core may degrade under UV light .
  • Storage :
    • Under inert gas (Ar/N2_2) at 2–8°C in amber vials .
    • Desiccants (e.g., silica gel) to prevent hydrolysis.
  • Monitoring : Periodic NMR or LC-MS to detect degradation products like sulfonic acids or defluorinated derivatives .

Advanced Research Questions

Q. What mechanistic insights exist for its role as a carbonic anhydrase inhibitor?

Methodological Answer:

  • Binding Studies : X-ray crystallography (e.g., PDB entries) reveals sulfonamide coordination to the zinc ion in the enzyme’s active site .
  • Kinetic Analysis : Competitive inhibition assays (IC50_{50} values) using stopped-flow spectrophotometry with 4-nitrophenyl acetate as substrate .

Q. Table 2. Enzyme Inhibition Data

Enzyme IsoformIC50_{50} (nM)Selectivity vs. Other Isoforms
hCA II12.410-fold over hCA I
hCA IX8.95-fold over hCA XII

Contradictions : Discrepancies in IC50_{50} values across studies may arise from assay conditions (pH, temperature) or protein purity .

Q. How can computational modeling predict reactivity and regioselectivity in derivatization?

Methodological Answer:

  • DFT Calculations : Optimize geometry (B3LYP/6-311+G**) to assess electrophilic substitution sites. The difluoro groups direct sulfonamide addition to the para position .
  • Docking Studies (AutoDock Vina) : Predict binding affinity to target enzymes using crystal structures (e.g., PDB 3KS3 for hCA II) .

Validation : Compare computed vs. experimental NMR chemical shifts (RMSD < 0.1 ppm) .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Meta-Analysis : Normalize data using standardized assays (e.g., fixed pH 7.4, 25°C) .
  • Structural Variants : Test analogs (e.g., replacing difluoro with chloro groups) to isolate electronic vs. steric effects.
  • Data Reproducibility : Cross-validate in ≥3 independent labs with shared compound batches .

Q. Table 3. Contradiction Resolution Workflow

StepActionOutcome
1Re-synthesize compoundConfirm purity/structure
2Standardize assay protocolReduce inter-lab variability
3Collaborate for blind testingIdentify systemic errors

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.